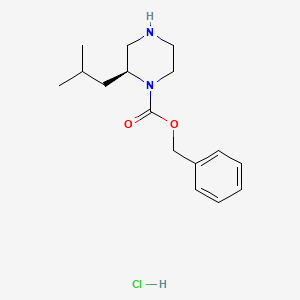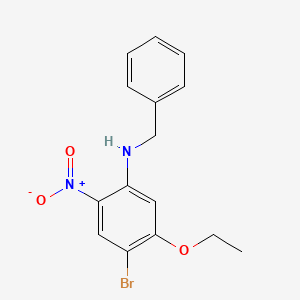
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is an organic compound with the molecular formula C15H15BrN2O3 and a molecular weight of 351.2 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, an ethoxy group, and a nitro group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Benzylation: The attachment of a benzyl group to the nitrogen atom of the aniline ring.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often use automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and ethoxy groups can also participate in various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromo-2-nitroaniline: Lacks the ethoxy group.
N-Benzyl-5-ethoxy-2-nitroaniline: Lacks the bromine atom.
N-Benzyl-4-bromo-5-ethoxy-aniline: Lacks the nitro group.
Uniqueness
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is unique due to the presence of all four functional groups (benzyl, bromine, ethoxy, and nitro) on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-benzyl-4-bromo-5-ethoxy-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-2-21-15-9-13(14(18(19)20)8-12(15)16)17-10-11-6-4-3-5-7-11/h3-9,17H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKYKIKHFLRLSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718319 |
Source


|
| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-72-8 |
Source


|
| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
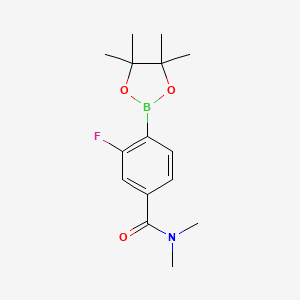
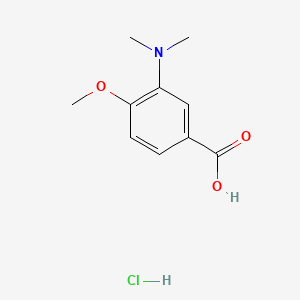
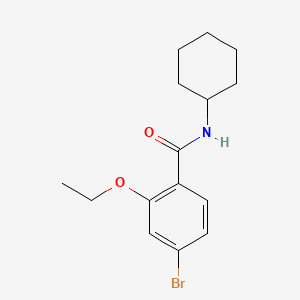
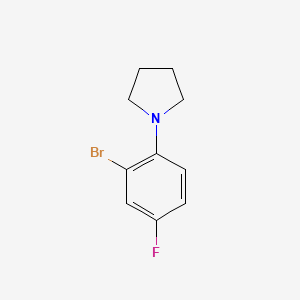
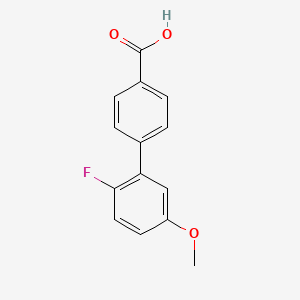
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)
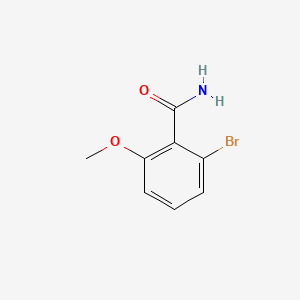
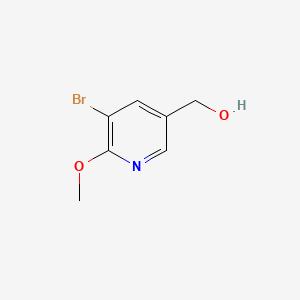
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1](/img/structure/B572121.png)
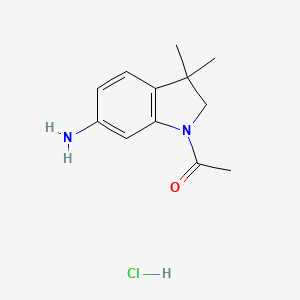
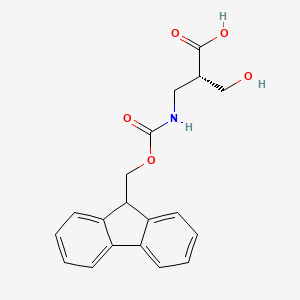
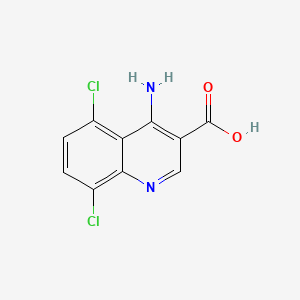
![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)
